molecular formula C12H10BrNO3 B2692967 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 75991-00-3

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2692967
CAS No.: 75991-00-3
M. Wt: 296.12
InChI Key: ZBBUKBYFONNZIN-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide (CAS 75991-00-3) is a chemical compound belonging to the furan-carboxamide class, which has been identified as a scaffold of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol, this derivative is provided for research purposes as a building block and for biological screening. Furan-2-carboxamide derivatives are recognized in scientific literature for their diverse biological potential. Compounds within this structural class have been investigated as novel microtubule-stabilizing agents, inducing mitotic arrest and potentiating apoptosis in cancer cells, highlighting their value in oncology research . Furthermore, the furan ring system is a prominent pharmacophore found in molecules with documented antibacterial , antiviral, and anti-inflammatory activities . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for profiling against various biological targets. Its structure is amenable to further modification via cross-coupling reactions, such as Suzuki-Miyaura coupling, to generate a diverse library of analogues for structure-activity relationship (SAR) studies . Applications & Research Value • Serves as a synthetic intermediate in organic chemistry and medicinal chemistry. • Functions as a core scaffold for the design and development of novel bioactive molecules. • Its structural class is associated with potential antiproliferative and antibacterial properties, making it relevant for pharmacological and mechanistic studies . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-9-4-2-3-8(7-9)14-12(15)10-5-6-11(13)17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUKBYFONNZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10BrNO3
  • Chemical Structure : The compound features a furan ring, a carboxamide group, and a bromine atom, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the furan ring through cyclization reactions.
  • Bromination at the 5-position of the furan ring.
  • Amidation with 3-methoxyphenylamine to introduce the amide functionality.

Anticancer Properties

This compound has been studied for its anticancer potential. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)<1Induces apoptosis via caspase activation
ME-180 (Cervical)<0.5Inhibits tubulin polymerization
HT-29 (Colon)<0.8Disrupts cell cycle progression

Studies have demonstrated that the compound can inhibit cell proliferation effectively and induce apoptotic pathways, evidenced by increased caspase-3 activity in treated cells .

The mechanism by which this compound exerts its effects involves:

  • Tubulin Interaction : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : The compound activates caspases, crucial for programmed cell death, which is essential in cancer therapy .

Case Studies

A notable study assessed the compound's efficacy against a panel of human cancer cell lines. The results indicated that it was more effective than standard treatments like Combretastatin-A4 (CA-4), particularly in inhibiting cell growth and inducing apoptosis .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other compounds:

Compound IC50 (µM) Type
This compound<1Novel Agent
Combretastatin-A4~10Standard Agent
Paclitaxel~5Standard Agent

This data highlights the potential of this compound as a promising candidate for further development in cancer therapeutics.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid derivatives with substituted anilines. The presence of the bromine atom at the 5-position and the methoxy group at the 3-position of the phenyl ring enhances its reactivity and biological properties. The molecular formula for this compound is C₁₂H₁₀BrNO₃, with a molecular weight of approximately 296.12 g/mol .

Biological Activities

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacterial strains. In vitro tests demonstrated significant activity against clinically isolated pathogens such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to or better than some standard antibiotics .

2. Protein Tyrosine Kinase Inhibition

The compound has also been evaluated for its potential as a protein tyrosine kinase inhibitor. This class of inhibitors plays a crucial role in cancer therapy, as they can interfere with the signaling pathways that promote tumor growth and survival. Preliminary results indicate that derivatives of furan-2-carboxamide exhibit promising inhibitory activity against specific kinases, which may lead to further development as anticancer agents .

3. Anti-inflammatory Properties

In addition to its antibacterial and kinase inhibitory activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies involving animal models have shown reductions in inflammatory markers, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated significant inhibition against XDR pathogens with MIC values lower than standard antibiotics .
Study 2Protein Tyrosine Kinase InhibitionShowed comparable activity to genistein, suggesting potential for cancer treatment .
Study 3Anti-inflammatory EffectsIndicated reduction in inflammation markers in animal models .

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Modifications in Furan-2-Carboxamide Analogues

Target Compound :
  • Structure : 5-Bromo-N-(3-methoxyphenyl)furan-2-carboxamide
  • Molecular Weight : 296.12 g/mol
  • Key Features :
    • Electron-donating 3-methoxy group on phenyl ring.
    • Moderately lipophilic (methoxy group balances polarity).
Analogues :

5-Bromo-N-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-3-yl)Furan-2-Carboxamide (84)

  • Modification : Imidazopyridine substituent.
  • Yield : 81% (higher efficiency due to optimized coupling).
  • Activity : Studied as a Nurr1 agonist for neurodegenerative diseases .
  • Key Difference : Bulkier heterocyclic group enhances target specificity but may reduce solubility.

5-Bromo-N-(5-Nitrothiazol-2-yl)Furan-2-Carboxamide (62) Modification: Nitrothiazole group. Yield: 44% (lower due to reactive nitro group).

5-Bromo-N-(3-Chloro-4-(Difluoromethoxy)Phenyl)Furan-2-Carboxamide Modification: Chloro and difluoromethoxy groups. Molecular Weight: Higher (C12H7BrClF2NO3). Key Feature: Enhanced metabolic stability from halogen substituents .

5-Bromo-N-((2-Methoxyphenyl)Carbamothioyl)Furan-2-Carboxamide Modification: Thiourea linkage. Activity: Potential metal chelation or hydrogen bonding due to thiourea .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituent Effects
Target Compound 296.12 ~2.5 Methoxy enhances solubility; bromine adds lipophilicity.
Compound 84 ~380 (estimated) ~3.0 Imidazopyridine increases rigidity and molecular weight.
Compound 62 317.92 ~1.8 Nitro group reduces logP but increases reactivity.
Difluoromethoxy analogue 366.55 ~2.8 Halogens improve stability and membrane permeability.
  • Key Insight : Bulkier substituents (e.g., imidazopyridine) may hinder blood-brain barrier penetration, whereas halogenated derivatives balance lipophilicity and metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling between 5-bromofuran-2-carboxylic acid and 3-methoxyaniline. Key steps include:

  • Activation of the carboxylic acid using reagents like EDC or DCC in anhydrous DMF or THF .
  • Purification via recrystallization (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid/amine) to improve yields (reported 44–60% in analogous syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
  • Furan protons (δ 6.8–7.7 ppm, coupling J = 3.7 Hz) .
  • Methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.3 ppm) .
  • FT-IR : Confirm amide C=O (1640–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
  • HRMS : Validate molecular ion [M+H]⁺ (expected m/z ~310–315 for C₁₂H₁₀BrNO₃) .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from rotational isomerism in the carboxamide group?

  • Methodology :

  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of rotational isomers, confirming dynamic equilibrium .
  • Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and assign substituent-specific correlations .
  • Compare with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to identify consistent spectral patterns .

Q. What strategies are effective for optimizing the synthetic yield of this compound in scaled-up reactions?

  • Methodology :

  • Screen catalysts: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Monitor reaction progress via TLC or LCMS to terminate at optimal conversion (~85–90%) .

Q. How can computational tools aid in predicting the biological activity of this compound?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., MAPK10 or A2A receptors, as suggested by structural analogs) .
  • Develop QSAR models using descriptors like logP, polar surface area, and H-bonding capacity to correlate with antifungal or antiproliferative activity .

Key Considerations for Researchers

  • Structural Analogues : Leverage data from compounds like 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide or N-(dipropylcarbamothioyl) derivatives to infer reactivity and spectral trends.
  • Contradictions : Address spectral inconsistencies by cross-referencing multiple techniques (e.g., HRMS for molecular weight validation) .

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